(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one
Description
(2E)-1-(2,5-Dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one is a chalcone derivative characterized by a dichlorothiophene moiety at position 1 and a 3-nitrophenylamino group at position 3 of the propenone backbone. Chalcones, α,β-unsaturated ketones, are renowned for their structural versatility and biological activities, including antimicrobial, anticancer, and antimalarial properties . The dichlorothiophene group enhances electron-withdrawing effects, while the nitro substituent on the phenyl ring contributes to polarizability and intermolecular interactions, influencing reactivity and crystallinity .
Properties
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(3-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S/c14-12-7-10(13(15)21-12)11(18)4-5-16-8-2-1-3-9(6-8)17(19)20/h1-7,16H/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLHTVCPLTPKI-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the Enone Structure: The enone structure can be synthesized through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone under basic conditions.
Substitution on the Thiophene Ring: The thiophene ring is chlorinated using reagents such as sulfuryl chloride or chlorine gas in the presence of a catalyst like iron(III) chloride.
Coupling with the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium
Biological Activity
The compound (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one, often referred to as a derivative of thiophene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of the compound is , and its structure features a thiophene ring substituted with chlorine and a nitrophenyl group. The following table summarizes key structural characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 295.14 g/mol |
| IUPAC Name | (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophenes have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrate that (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one could potentially inhibit the growth of these pathogens, although specific data for this compound is limited .
Anticancer Activity
Thiophene derivatives are recognized for their anticancer properties. A study focusing on related compounds revealed that they can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the nitrophenyl group may enhance this activity by facilitating interactions with cellular targets involved in cancer progression .
The proposed mechanisms for the biological activity of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Oxidative Stress : The compound may promote the generation of reactive oxygen species (ROS), leading to cellular damage in target cells.
- Interaction with DNA : Some studies suggest that thiophene derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several studies have investigated the biological effects of thiophene derivatives:
- Study on Antimicrobial Efficacy : A recent study explored the antibacterial properties of various thiophene derivatives, noting that compounds with halogen substitutions exhibited enhanced activity against gram-positive bacteria .
- Anticancer Research : Research published in the Journal of Medicinal Chemistry examined a series of thiophene-based compounds for their cytotoxic effects on human cancer cell lines. Results indicated that modifications to the thiophene ring could significantly alter potency and selectivity against cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene derivatives exhibit significant antimicrobial properties. In a study focusing on various substituted thiophenes, it was found that compounds similar to (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 12.5 | S. aureus |
| Compound B | 6.25 | E. coli |
| (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one | TBD | TBD |
Antiviral Properties
The compound's potential as an antiviral agent has also been explored. Research into similar structures has shown that certain thiophene derivatives can inhibit viral replication, making them candidates for further development in antiviral therapies, particularly against RNA viruses like SARS-CoV-2 .
Materials Science Applications
Optical Properties
Thiophene derivatives are known for their interesting optical properties, making them suitable for applications in organic electronics and photonics. The compound under discussion has been evaluated for its nonlinear optical properties, which are crucial for developing materials used in lasers and optical switches .
Table 2: Optical Properties of Thiophene Derivatives
| Property | Value |
|---|---|
| Nonlinear Optical Coefficient | TBD |
| Band Gap Energy | TBD |
Synthesis and Chemical Transformations
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. The presence of both nitro and thiophene groups allows for diverse chemical modifications.
Case Studies
Case Study 1: Synthesis of Antimicrobial Agents
A study synthesized a series of thiophene derivatives similar to (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one, demonstrating their efficacy against multiple bacterial strains. The results highlighted the importance of structural modifications in enhancing antimicrobial activity .
Case Study 2: Evaluation of Optical Properties
Another research project focused on evaluating the optical properties of thiophene derivatives for potential use in organic light-emitting diodes (OLEDs). The findings indicated that modifications to the compound's structure could significantly influence its optical behavior, paving the way for tailored materials in optoelectronic applications .
Comparison with Similar Compounds
Substituent Effects on Molecular Structure and Reactivity
The target compound’s structural analogs vary in substituents on the aryl/thiophene groups, leading to differences in electronic, optical, and biological properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents lower HOMO-LUMO gaps, enhancing reactivity and charge transfer properties. For example, the dichlorothiophene-nitro combination in the target compound likely exhibits stronger electrophilic character than dimethylthiophene analogs .
- Crystallinity: Dichlorothiophene derivatives (e.g., C₁₃H₆Cl₄OS) form stable monoclinic structures with Cl···Cl and π-π interactions, whereas dimethylthiophene analogs adopt orthorhombic systems due to reduced halogen bonding .
- Biological Activity : Fluorine and chloro substituents improve antibacterial efficacy, as seen in analogs like (2E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one .
Spectroscopic and Computational Insights
- FTIR and NMR: The nitro group (NO₂) in the target compound shows characteristic stretching vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric), consistent with analogs like (2E)-3-(3-nitrophenyl)-1-(4-piperidin-1-yl)prop-2-en-1-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
